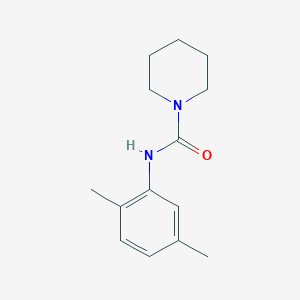
Benzyl S-phenyl thiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl S-phenyl thiocarbonate is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.315 g/mol It is characterized by the presence of a thiocarbonyl group (C=S) bonded to a benzyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl S-phenyl thiocarbonate can be synthesized through the acylation of thiols (thiolation). One common method involves the reaction of thiophenol with benzyl chloroformate under mild conditions . The reaction typically proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of phase-transfer catalysts to facilitate the reaction between thiophenol and benzyl chloroformate. This method ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl S-phenyl thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiols or thioethers.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl S-phenyl thiocarbonate has several applications in scientific research:
Biology: The compound’s reactivity with nucleophiles and electrophiles makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl S-phenyl thiocarbonate involves its reactivity with nucleophiles and electrophiles. The thiocarbonyl group (C=S) is highly reactive and can undergo nucleophilic attack, leading to the formation of thioesters or other sulfur-containing compounds. This reactivity is exploited in various chemical and biological applications .
Comparación Con Compuestos Similares
- S-(Benzothiazol-2-yl) ethyl thiocarbonate
- O-Benzyl S-methyl dithiocarbonate
- 1-Chloroethyl S-phenyl thiocarbonate
- S-Benzyl N-(2-chloro-6-methylphenyl)thiocarbamate
Comparison: Benzyl S-phenyl thiocarbonate is unique due to its specific combination of a benzyl group and a phenyl group bonded to a thiocarbonyl group. This structure imparts distinct reactivity and stability compared to other thiocarbonyl compounds. For instance, S-(Benzothiazol-2-yl) ethyl thiocarbonate has a benzothiazole ring, which alters its reactivity and applications .
Propiedades
Número CAS |
3786-20-7 |
|---|---|
Fórmula molecular |
C14H12O2S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
benzyl phenylsulfanylformate |
InChI |
InChI=1S/C14H12O2S/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 |
Clave InChI |
UCMLLXFEXWHYJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


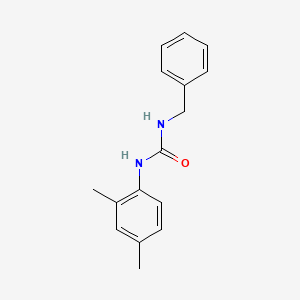
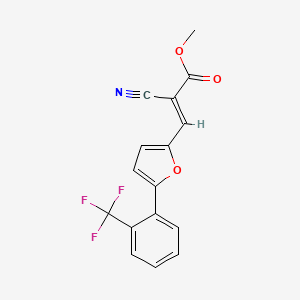


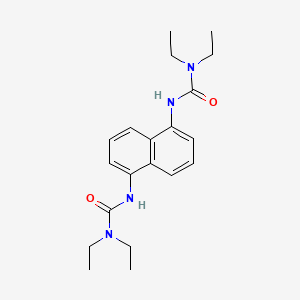
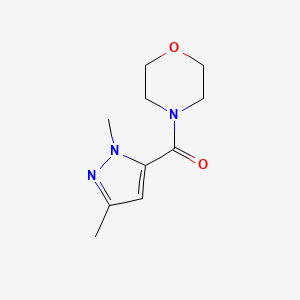
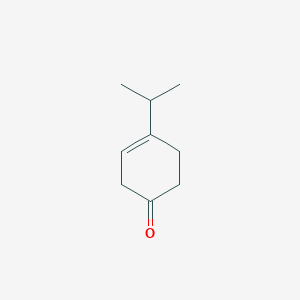

![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)


![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)
